5-(Dimethylamino)pentan-1-ol
CAS No.: 27384-58-3
Cat. No.: VC2406723
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27384-58-3 |
|---|---|
| Molecular Formula | C7H17NO |
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | 5-(dimethylamino)pentan-1-ol |
| Standard InChI | InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
| Standard InChI Key | HFLIHGJYVCGOEH-UHFFFAOYSA-N |
| SMILES | CN(C)CCCCCO |
| Canonical SMILES | CN(C)CCCCCO |
Introduction
Chemical Structure and Identification
5-(Dimethylamino)pentan-1-ol consists of a pentanol backbone with a dimethylamino group substituted at the 5-position. This structural arrangement creates a molecule with distinct hydrophilic and basic properties due to the terminal hydroxyl group and the tertiary amine group, respectively.
Identification Parameters
The compound is formally identified through several standard parameters that enable precise recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 27384-58-3 |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.21600 g/mol |
| Exact Mass | 131.13100 |
| IUPAC Name | 5-(Dimethylamino)pentan-1-ol |
| Common Synonyms | Dimethyl-(5-hydroxy-pentyl)-amine, 5-dimethylaminopentanol, 5-dimethylamino-1-pentanol |
This amino alcohol carries the characteristic structural features that define its reactivity and physical behavior in various environments .
Structural Characteristics
The molecular structure of 5-(Dimethylamino)pentan-1-ol can be represented as:
CH₃-N(CH₃)-CH₂-CH₂-CH₂-CH₂-CH₂-OH
This arrangement creates a molecule with a polar hydroxyl group at one end and a basic tertiary amine group at the other, connected by a relatively non-polar hydrocarbon chain. The distance between these functional groups allows the molecule to exhibit interesting properties in terms of solubility, reactivity, and potential interactions with other substances.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-(Dimethylamino)pentan-1-ol is essential for predicting its behavior in different environments and applications.
Physical Properties
The compound exhibits physical properties typical of medium-chain amino alcohols, with characteristics influenced by both its hydrocarbon chain and its functional groups:
| Property | Value | Unit |
|---|---|---|
| Physical State at Room Temperature | Liquid | - |
| Density | 0.881 | g/cm³ |
| Boiling Point | 182.4 | °C at 760 mmHg |
| Flash Point | 54 | °C |
| Vapor Pressure | 0.236 | mmHg at 25°C |
| Index of Refraction | 1.446 | - |
| LogP | 0.71060 | - |
| Polar Surface Area (PSA) | 23.47000 | Ų |
These physical properties indicate that 5-(Dimethylamino)pentan-1-ol is a moderate-density liquid with a relatively high boiling point, moderate lipophilicity, and low vapor pressure at room temperature .
Chemical Properties
The chemical behavior of 5-(Dimethylamino)pentan-1-ol is dominated by the reactivity of its functional groups:
-
Hydroxyl Group Reactions: The primary alcohol group can participate in typical alcohol reactions including:
-
Oxidation to aldehydes and carboxylic acids
-
Esterification with carboxylic acids
-
Dehydration to form alkenes
-
Substitution reactions to form halides or other derivatives
-
-
Amine Group Reactions: The tertiary amine can:
-
Act as a base in acid-base reactions
-
Form quaternary ammonium salts
-
Participate in elimination reactions
-
Undergo oxidation under specific conditions
-
-
Hydrogen Bonding: Both the hydroxyl and amine groups can participate in hydrogen bonding, affecting solubility in polar solvents and interactions with other molecules.
The presence of both functional groups creates interesting possibilities for intramolecular interactions and allows the molecule to act as a bifunctional reagent in various chemical syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume